1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)
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Overview
Description
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) is a highly brominated aromatic compound It is characterized by the presence of multiple bromine atoms attached to a phenylene core and pentabromobenzene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) typically involves the bromination of a suitable phenylene precursor followed by the coupling of pentabromobenzene units. One common method includes:
Bromination of Phenylene Precursor: The starting material, 1,2-dihydroxybenzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 3, 4, 5, and 6 positions of the phenylene ring.
Coupling Reaction: The tetrabrominated phenylene intermediate is then reacted with pentabromobenzene in the presence of a base such as potassium carbonate. This coupling reaction forms the final product, 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylene core can be oxidized under strong oxidizing conditions, leading to the formation of quinones.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like zinc in acetic acid or sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the corresponding hydrogenated compounds.
Scientific Research Applications
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) has several scientific research applications:
Materials Science: Used as a flame retardant in polymers and textiles due to its high bromine content.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) depends on its application:
Flame Retardant: The bromine atoms release bromine radicals upon heating, which interfere with the combustion process by capturing free radicals and terminating the chain reaction.
Biological Activity: The compound may interact with cellular targets such as enzymes or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(tribromobenzene)
- 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(dibromobenzene)
- 1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(monobromobenzene)
Uniqueness
1,1’-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene) is unique due to its high degree of bromination, which imparts exceptional flame retardant properties and potential biological activity. Compared to similar compounds with fewer bromine atoms, it offers enhanced performance in applications requiring high bromine content.
Properties
CAS No. |
113588-14-0 |
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Molecular Formula |
C18Br14O2 |
Molecular Weight |
1366.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2,3,4,5-tetrabromo-6-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18Br14O2/c19-1-3(21)9(27)15(10(28)4(1)22)33-17-13(31)7(25)8(26)14(32)18(17)34-16-11(29)5(23)2(20)6(24)12(16)30 |
InChI Key |
PJPJSHUNZMHBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
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